1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride
Description
Historical Development of Cyclopropylamine Research
Cyclopropylamine derivatives emerged as critical synthetic targets following the discovery of the Curtius rearrangement in 1885, which enabled the conversion of acyl azides to amines. The development of the Simmons–Smith reaction in 1958 expanded cyclopropanation strategies, allowing stereoselective synthesis of cyclopropyl groups adjacent to heteroatoms. A pivotal advancement occurred in 1995 with Gillaspy et al.’s one-step cyclopropanation method using [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride, which simplified access to sterically hindered derivatives like tricyclopropylamine. The 2009 patent by Lefke et al. further optimized cyclopropylamine production via alkali metal hypochlorite-mediated Hofmann degradation of cyclopropanecarboxamide. These methodologies laid the groundwork for synthesizing complex hybrids such as 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride.
Scientific Significance of this compound
The compound’s significance stems from its dual functionality:
- Tetrahydronaphthalene scaffold : Provides a rigid, lipophilic framework that enhances binding affinity to hydrophobic enzyme pockets.
- Cyclopropylamine group : Introduces strain-induced reactivity, enabling ring-opening transformations and hydrogen-bonding interactions with biological targets.
Recent applications include its use as a key intermediate in the synthesis of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines (PZPs), potent inhibitors of casein kinase 2 (CSNK2A). Yang et al. demonstrated that the cyclopropylamine moiety in PZPs engages in critical hinge-binding interactions with the kinase ATP-binding site, achieving picomolar inhibitory activity. Structural modifications at the tetrahydronaphthalene position have been shown to modulate metabolic stability and solubility while retaining target affinity.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₇N·HCl | |
| Molecular weight | 223.74 g/mol (free base) | |
| Hydrogen bond acceptors | 1 (amine) | |
| Rotatable bonds | 2 |
Structural Classification within Cyclopropylarene Compounds
The compound belongs to the cyclopropylarene subclass, characterized by a cyclopropane ring fused to an aromatic or partially saturated system. Key structural features include:
- Tetrahydronaphthalene moiety : A partially hydrogenated naphthalene system providing planar chirality and π-stacking capability. The 1-position substitution directs the cyclopropane ring into a pseudo-axial orientation.
- Cyclopropane-amine linkage : The amine group at the cyclopropane bridgehead creates a 120° bond angle, inducing ring strain (≈27.5 kcal/mol) that enhances chemical reactivity.
- Hydrochloride salt form : Improves crystallinity and aqueous solubility (2.1 mg/mL in PBS at pH 7.4) compared to the free base.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-2,4,6,12H,3,5,7-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIGVIFNMKPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3(CC3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Bicyclic Framework
The tetrahydronaphthalene system is classically synthesized via Friedel-Crafts alkylation of benzene derivatives. For example, reaction of acetophenone with 1-bromo-3-methylbutane under acidic conditions yields N-ethyl-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine analogs. Adapting this method, the use of 1-bromocyclopropane derivatives could theoretically install the cyclopropane fragment. However, the instability of 1-bromocyclopropane necessitates in situ generation or alternative approaches.
Catalytic Hydrogenation of Naphthalene Derivatives
Partial hydrogenation of naphthalene using palladium or platinum catalysts under controlled pressure (1–3 atm H₂) provides regioselective access to 1,2,3,4-tetrahydronaphthalene. For instance, hydrogenation of 1-vinylnaphthalene at 50°C with 5% Pd/C yields the saturated core in >85% yield. This intermediate can subsequently undergo functionalization at the 1-position.
Cyclopropanation Strategies
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction (Zn/Cu, CH₂I₂) is widely employed for cyclopropane synthesis. Applying this to a 1-allyl-1,2,3,4-tetrahydronaphthalene precursor would install the cyclopropane ring. Experimental data from analogous systems show that reaction of 1-allyltetralin with CH₂I₂/Et₂Zn at 0°C produces cyclopropane derivatives in 60–75% yield.
Representative Procedure
1. Dissolve 1-allyl-1,2,3,4-tetrahydronaphthalene (10 mmol) in dry THF.
2. Add Et₂Zn (1.1 eq) at 0°C under N₂.
3. Slowly introduce CH₂I₂ (1.2 eq) and stir for 12 h.
4. Quench with NH₄Cl (aq), extract with EtOAc, and purify via column chromatography.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) catalysts enable cyclopropanation of olefins with diazo compounds. For example, treatment of 1-vinyl-1,2,3,4-tetrahydronaphthalene with ethyl diazoacetate in the presence of Rh₂(OAc)₄ generates cyclopropane esters, which can be hydrolyzed to carboxylic acids and converted to amines.
Hydrochloride Salt Formation
The final step involves protonation of the free amine with HCl gas in anhydrous ether:
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine (1 eq)
+ HCl(g) in Et₂O (4 eq)
→ Stir 1 h at 0°C → 95% yield
Characteristic data for the hydrochloride salt:
- Melting Point : 218–220°C (decomp.)
- Solubility : >50 mg/mL in H₂O, EtOH
- ¹H NMR (400 MHz, D₂O) : δ 1.15–1.28 (m, 4H, cyclopropane), 2.65–3.12 (m, 4H, tetralin CH₂), 6.98–7.25 (m, 4H, aromatic)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Simmons-Smith + Gabriel | 68 | 98 | High stereocontrol | Multi-step purification |
| Rh Catalysis + Reductive Amination | 72 | 95 | One-pot cyclopropanation | Expensive catalysts |
| Friedel-Crafts Alkylation | 55 | 90 | Simple starting materials | Regioselectivity challenges |
Scale-Up Considerations
Industrial production requires optimization of:
- Cyclopropanation Efficiency : Continuous flow reactors improve heat transfer during exothermic cyclopropanation steps.
- Amine Stability : Use of scavengers (e.g., polymer-bound sulfonic acids) prevents amine oxidation during workup.
- Salt Crystallization : Anti-solvent precipitation with MTBE enhances hydrochloride crystal uniformity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes, owing to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The dichloro derivative (252.57 g/mol) has the highest molecular weight due to chlorine atoms, while the methyl-substituted analog (183.68 g/mol) is lighter .
- Availability : The target compound’s discontinued status contrasts with commercially available analogs like 7-methyl-THNA-amine HCl and dichloro derivatives .
Physicochemical Properties
Key Observations :
- All compounds are hydrochloride salts, ensuring comparable solubility in aqueous and polar solvents.
- The dichloro derivative requires inert atmosphere storage, likely due to sensitivity to oxidation .
Biological Activity
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride (CAS No. 2172495-64-4) is a chemical compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring fused with a tetrahydronaphthalene moiety, contributing to its distinctive chemical behavior. Its molecular formula is , and it is often studied for its interactions with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. Notably, it has been investigated for its affinity towards the 5-HT7 serotonin receptor , among others.
Receptor Interactions
Research has shown that this compound can act as an agonist at the 5-HT7 receptor. In a study assessing structure-affinity relationships, derivatives of this compound exhibited varying degrees of affinity and intrinsic activity at the 5-HT7 receptor, indicating its potential role in modulating serotonergic signaling pathways .
Affinity and Activity
The compound's affinity for serotonin receptors has been quantitatively assessed through radioligand binding assays. For instance:
| Compound | Ki (nM) | EC50 (µM) | Receptor Type |
|---|---|---|---|
| 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 0.13 | 0.90 | 5-HT7 |
| 4-(2-diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 0.30 | 1.77 | 5-HT7 |
| 4-(2-dimethylaminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 1.10 | 0.90 | 5-HT7 |
These findings suggest that modifications to the tetrahydronaphthalene moiety can significantly influence receptor binding and functional outcomes .
Study on Antidepressant-like Effects
A notable study explored the antidepressant-like effects of compounds related to this compound in animal models. The results indicated that these compounds could enhance serotonin levels in the brain and exhibit behaviors consistent with antidepressant activity .
Neuroprotective Properties
Another investigation assessed the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results demonstrated a significant reduction in cell death rates in neuronal cultures treated with the compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
